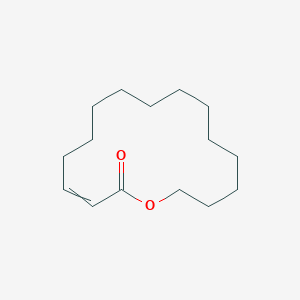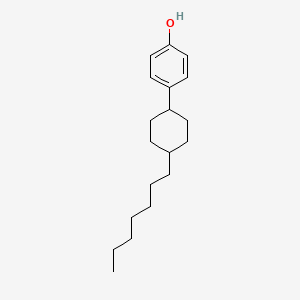![molecular formula C14H12N2O2S B11724631 3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)
3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-methylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a tyrosinase inhibitor.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is supported by enzyme kinetics and docking studies, which show strong interactions with tyrosinase residues .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Another chalcone derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other chalcone derivatives. Its potential as a tyrosinase inhibitor also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3 |
InChI Key |
QWRLLRFSKOLXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide](/img/structure/B11724574.png)


![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
![Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)

![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)



![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
